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Compound of Interest

Compound Name: Anticancer agent 160

Cat. No.: B12388173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct compounds identified as

"Anticancer agent 160": a natural product derived from Parthenium hysterophorus, likely

parthenin, and a synthetic derivative of phenalenone, referred to as "Antitumor agent-160

(compound Ia)". Due to the limited direct cross-reactivity studies in the public domain, this

guide focuses on comparing their known mechanisms of action, cytotoxic profiles against

various cancer cell lines, and known off-target effects to infer potential cross-reactivity.

Executive Summary
"Anticancer agent 160" encompasses two different molecular entities with distinct origins and

mechanisms of action. The natural product from Parthenium hysterophorus exhibits cytotoxicity

but is also associated with allergenic and genotoxic effects. "Antitumor agent-160," a

phenalenone derivative, is part of a class of compounds known for their potential in

photodynamic therapy and interactions with protein kinases. This guide aims to provide a

comparative framework for researchers evaluating these agents.

Compound Profiles
Anticancer Agent 160 (Natural Product from Parthenium
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This agent is a sesquiterpene lactone, with parthenin being the most prominent and biologically

active constituent. It is derived from the invasive weed Parthenium hysterophorus.

Mechanism of Action: The primary mechanism involves the induction of apoptosis. Parthenin

has been shown to affect mitochondrial membrane potential[1]. It is also known to be a

clastogen, inducing chromosomal aberrations[2]. The presence of an α,β-unsaturated

carbonyl group makes it reactive towards nucleophiles, such as cysteine residues in

proteins, suggesting a potential for broad off-target effects.

Antitumor Agent-160 (Phenalenone Derivative)
This compound, designated as "compound Ia" in some sources, is a synthetic derivative of

phenalenone.

Mechanism of Action: Phenalenone derivatives have diverse mechanisms of action. They

can act as photosensitizers, generating reactive oxygen species (ROS) upon light activation,

which leads to apoptosis[1][2][3]. Some phenalenones also exhibit anticancer activity in the

absence of light, potentially through the inhibition of protein kinases such as Casein Kinase 2

(CK2) and by disrupting cell membranes.

Comparative Cytotoxicity Data
The following tables summarize the available in vitro cytotoxicity data for the two agents. Direct

comparative studies are limited; therefore, data is presented from various sources.

Table 1: Cytotoxicity of Anticancer Agent 160 (from Parthenium hysterophorus) against

various cancer cell lines.
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Cell Line Cancer Type Assay
IC50 / %
Inhibition

Reference

HCT-116 Colon Cancer Not Specified IC50 = 5.0 µM

MCF-7 Breast Cancer SRB
81% inhibition at

100 µg/ml

HeLa Cervical Cancer MTT
IC50 = 5.35 ±

0.03 ng/mL

THP-1 Leukemia SRB
85% inhibition at

100 µg/ml

DU-145 Prostate Cancer SRB
Lower activity

observed

HL-60 Leukemia MTT

17-98% inhibition

(concentration-

dependent)

Table 2: Cytotoxicity of Phenalenone Derivatives (as a class) against various cancer cell lines.

Compound/
Derivative

Cell Line
Cancer
Type

Assay
IC50 /
Activity

Reference

Phenalenone

derivatives
Various

Various

Cancers
Not Specified

Notable

cytotoxic

effects

SDU Red

(phenalenone

derivative)

MDA-MB-231

Triple-

Negative

Breast

Cancer

Not Specified

Remarkable

phototherape

utic index

(>76)

Note: Specific IC50 values for "Antitumor agent-160 (compound Ia)" are not readily available in

the public domain. The data for phenalenone derivatives indicates a potential for potent

anticancer activity, particularly in the context of photodynamic therapy.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cross-Reactivity and Off-Target Effects
Anticancer Agent 160 (from Parthenium hysterophorus)

Allergenic Cross-Reactivity:Parthenium hysterophorus is a well-documented allergen. There

is significant cross-reactivity between Parthenium and ragweed pollen allergens, suggesting

that individuals sensitized to one may experience hypersensitivity reactions to the other. This

is a critical consideration for its therapeutic development.

Genotoxicity: Parthenin is a known clastogen, causing chromosomal aberrations in

peripheral blood lymphocytes. This genotoxic effect is a major safety concern.

Potential for Broad Off-Target Binding: The reactive α,β-unsaturated carbonyl moiety in

parthenin can react non-specifically with cellular nucleophiles, leading to a wide range of off-

target effects.

Antitumor Agent-160 (Phenalenone Derivative)
Kinase Inhibition: Computational studies have suggested that fungal phenalenones can act

as inhibitors of Casein Kinase 2 (CK2), a protein kinase implicated in cancer cell proliferation

and survival. This indicates a potential for cross-reactivity with other protein kinases.

Photosensitization: The primary off-target effect in the context of photodynamic therapy is the

generation of ROS, which can damage healthy tissue if not precisely targeted.

Membrane Disruption: Some phenalenone derivatives can disrupt cellular membranes,

which could lead to non-specific cytotoxicity.

Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of Parthenin
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Caption: Proposed mechanism of action for Parthenin.
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Caption: Dual mechanisms of action for Phenalenone derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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